2-methoxy-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzene-1-sulfonamide
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Overview
Description
2-methoxy-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzene-1-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzene ring substituted with a methoxy group, a sulfonamide group, and a morpholinyl-cyclobutyl moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzene-1-sulfonamide typically involves multiple steps, including the formation of the sulfonamide linkage and the introduction of the morpholinyl-cyclobutyl group. One common method involves the reaction of 2-methoxybenzenesulfonyl chloride with a morpholinyl-cyclobutyl amine derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of 2-hydroxy-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzene-1-sulfonamide.
Reduction: Formation of N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzene-1-sulfonamide.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
2-methoxy-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-methoxy-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the morpholinyl-cyclobutyl moiety can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-N-{[1-(morpholin-4-yl)cyclopropyl]methyl}benzene-1-sulfonamide
- 2-methoxy-N-{[1-(piperidin-4-yl)cyclobutyl]methyl}benzene-1-sulfonamide
- 2-methoxy-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzene-1-carbamide
Uniqueness
Compared to similar compounds, 2-methoxy-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzene-1-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the morpholinyl-cyclobutyl moiety, in particular, enhances its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-21-14-5-2-3-6-15(14)23(19,20)17-13-16(7-4-8-16)18-9-11-22-12-10-18/h2-3,5-6,17H,4,7-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDFYQOYQWQJJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)NCC2(CCC2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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